Quinoléines et dérivés
Quinolines and their derivatives are a class of heterocyclic compounds characterized by a five-membered nitrogen-containing ring fused to a benzene ring, forming a six-membered macrocyclic structure. These compounds exhibit diverse chemical properties due to the presence of various substituents attached to the quinoline core, making them valuable in both academic research and industrial applications.
Structurally, quinolines feature an electron-rich nitrogen atom adjacent to an aromatic system, which confers unique electronic and structural characteristics. This structure facilitates a wide range of chemical reactions, including substitutions at various positions on the ring, enabling the synthesis of numerous derivatives with distinct physicochemical properties. Quinoline derivatives are employed in pharmaceuticals for their potential as antimalarial agents, anticancer drugs, and inhibitors of bacterial growth. They also find applications in dyes, pigments, agrochemicals, and organic electronic materials due to their fluorescence properties and redox behavior.
In summary, quinolines and their derivatives represent a versatile platform for the development of novel compounds with significant industrial importance across multiple sectors.

Structure | Nom chimique | CAS | Le MF |
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3-Quinolinol, 5,8-dimethyl- | 62510-42-3 | C11H11NO |
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6-Ethoxy-2,4-dimethylquinoline | 612-50-0 | C13H15NO |
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8-(propan-2-yl)quinoline | 6457-30-3 | C12H13N |
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Quinoline,2-[(chloromethyl)thio]- | 62601-19-8 | C10H8ClNS |
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8-methoxy-4-methylquinoline | 61703-95-5 | C11H11NO |
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Quinoline, 8-ethoxy-2-methyl- | 61703-93-3 | C12H13NO |
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Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 10-ethyl-7-methyl- | 61696-28-4 | C14H13N3O2 |
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Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl- | 61696-27-3 | C15H15N3O2 |
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3-Ethynylquinoline | 78593-40-5 | C11H7N |
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Quinoline, 7-(bromomethyl)- | 769100-08-5 | C10H8BrN |
Littérature connexe
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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